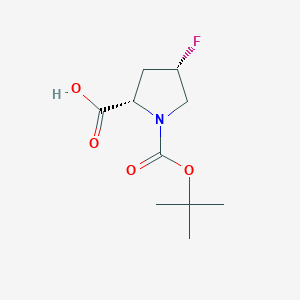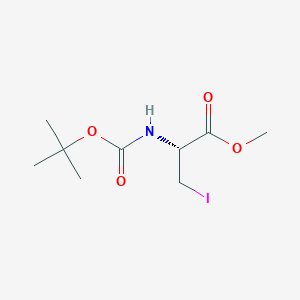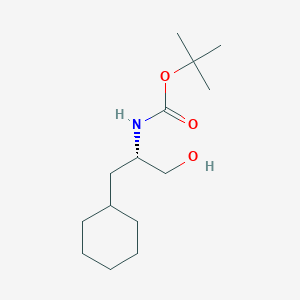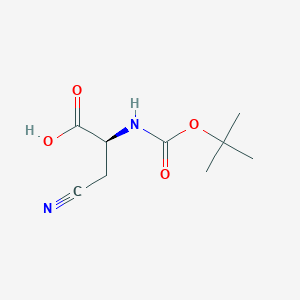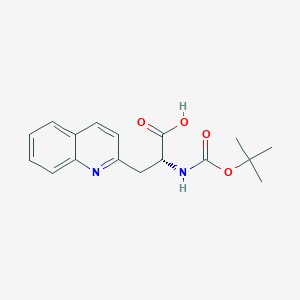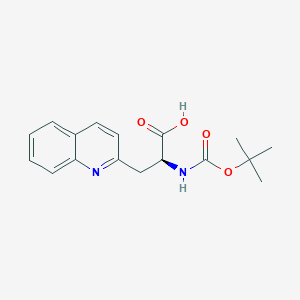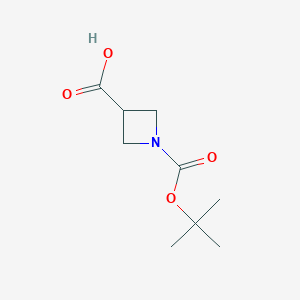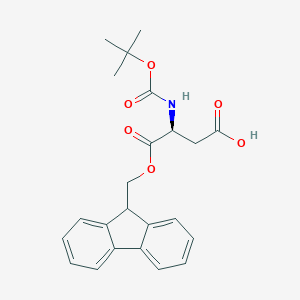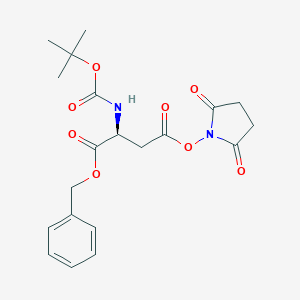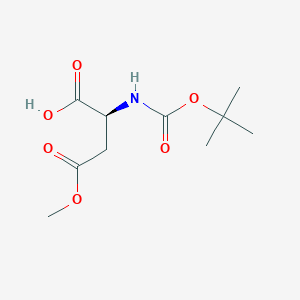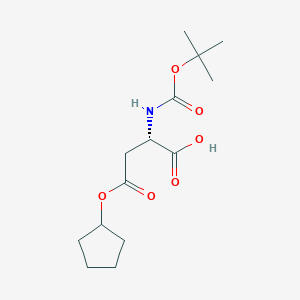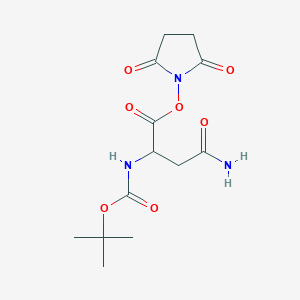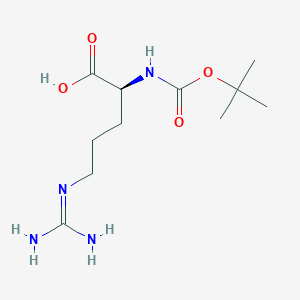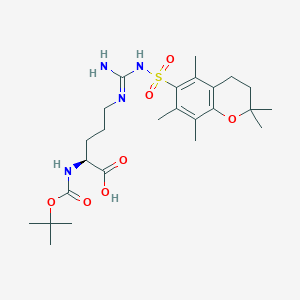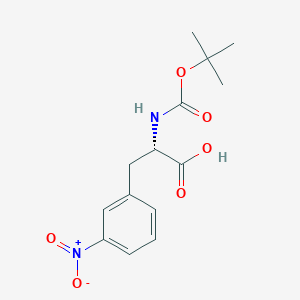
Boc-3-Nitro-L-Phenylalanine
概要
説明
Boc-3-Nitro-L-Phenylalanine is a protected derivative of L-Phenylalanine . It is used in the photocleavage of polypeptide backbones . The molecular formula is C14H18N2O6 .
Synthesis Analysis
A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P ®) as a coupling reagent .Molecular Structure Analysis
The molecular structure of Boc-3-Nitro-L-Phenylalanine is represented as CC©©OC(=O)NC(CC1=CC(=CC=C1)N+[O-])C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving Boc-3-Nitro-L-Phenylalanine are not detailed in the search results, it’s known that this compound is used in the photocleavage of polypeptide backbones .Physical And Chemical Properties Analysis
Boc-3-Nitro-L-Phenylalanine is a white powder with a molecular weight of 310.3 . The assay (HPLC) is ≥94.0% and the Chiral LC is ≥99% (ee). The water content (Karl Fischer Titration) is ≤0.5% .科学的研究の応用
Self-Assembly into Nanostructures and Microstructures
- Summary of the Application : Boc-3-Nitro-L-Phenylalanine, in this case referred to as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), has been studied for its ability to self-assemble into nanostructures and microstructures . This self-assembly process is of interest due to the potential applications of these structures in various fields, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .
- Methods of Application or Experimental Procedures : The self-assembly of Boc-pNPhepNPhe was studied in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) with water or ethanol (0.2/9.8 v/v). The process resulted in the formation of nanotubes, which further self-assembled into microtapes .
- Results or Outcomes : The self-assembled structures exhibited optical absorption and photoluminescence with step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement due to nanostructure formation . When embedded into electrospun fibers, the dipeptides generated high output voltages through the piezoelectric effect. For Boc-pNPhepNPhe, a maximum output voltage of 58 V, a power density of 9 μW cm −2, and effective piezoelectric voltage coefficients geff ≅ 0.6 Vm N −1 were measured under a 1.5 N applied periodical force .
Safety And Hazards
将来の方向性
Research has been conducted on the self-assembly of Boc-3-Nitro-L-Phenylalanine and its analogues in solution and into piezoelectric electrospun fibers . This could open up new possibilities for the use of this compound in various applications, including regenerative medicine, fluorescent probes, light energy harvesting, and optical waveguiding .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927486 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-Nitro-L-Phenylalanine | |
CAS RN |
131980-29-5 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

